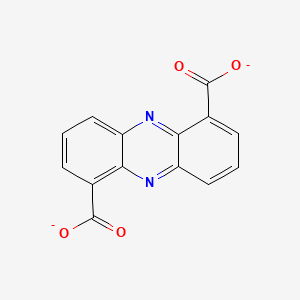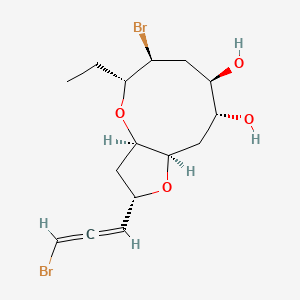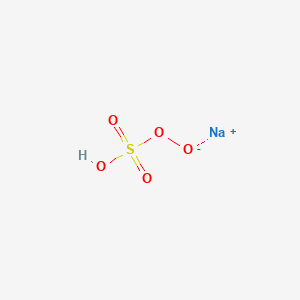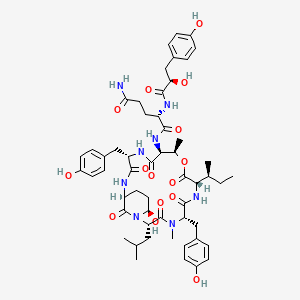
Aeruginopeptin 917S-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aeruginopeptin 917S-A is a cyclodepsipeptide.
Applications De Recherche Scientifique
Co-production with Microcystins
Aeruginopeptin 917S-A, alongside its variants 917S-B and 917S-C, are identified as non-toxic peptides produced by natural cyanobacterial blooms. These peptides are 19-membered cyclic depsipeptides possessing the Ahp moiety. Research indicates that certain strains of Microcystis aeruginosa produce both aeruginopeptins and microcystins, suggesting a genetic link in the production of these compounds. Aeruginopeptins, including this compound, are considered important due to their co-occurrence with microcystins, which are known toxins. Understanding the co-production mechanisms and interactions between these compounds can contribute to the assessment of risks associated with cyanobacterial blooms and the ecological impact of these peptides (Harada et al., 2001).
Role in Aeruginosin Biosynthesis
Aeruginopeptins, such as this compound, are part of the broader class of compounds known as aeruginosins. These bioactive oligopeptides are produced by cyanobacteria and are known for their structural diversity and biological activity. Understanding the biosynthesis of aeruginosins, including the role of this compound, can provide insights into the ecological roles of these compounds and their potential applications in biotechnology or medicine. The study of this compound and its relation to aeruginosins contributes to the understanding of the biosynthetic pathways and the evolutionary adaptation of these peptides in cyanobacteria (Ishida et al., 2009).
Propriétés
Formule moléculaire |
C54H72N8O15 |
|---|---|
Poids moléculaire |
1073.2 g/mol |
Nom IUPAC |
(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2S)-butan-2-yl]-21-hydroxy-5,15-bis[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]pentanediamide |
InChI |
InChI=1S/C54H72N8O15/c1-7-29(4)45-54(76)77-30(5)46(60-47(69)37(20-22-43(55)67)56-50(72)42(66)27-33-12-18-36(65)19-13-33)51(73)58-39(25-31-8-14-34(63)15-9-31)48(70)57-38-21-23-44(68)62(52(38)74)41(24-28(2)3)53(75)61(6)40(49(71)59-45)26-32-10-16-35(64)17-11-32/h8-19,28-30,37-42,44-46,63-66,68H,7,20-27H2,1-6H3,(H2,55,67)(H,56,72)(H,57,70)(H,58,73)(H,59,71)(H,60,69)/t29-,30+,37-,38-,39-,40-,41-,42+,44+,45-,46-/m0/s1 |
Clé InChI |
GZJSMNOPCVUYFU-VWEGKJGISA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)C |
SMILES canonique |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)O)CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-propan-2-ylphenyl)-1-[(1,3,3-trimethyl-2-oxo-5-indolyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B1260419.png)
![3-(4-Chloro-phenyl)-8-methyl-2-(5-phenyl-oxazol-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1260420.png)
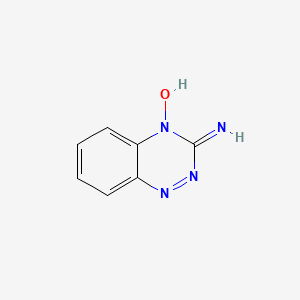
![(8R,9S,12S,15S,18S,21S,27S)-21-[3-(diaminomethylideneamino)propyl]-12-(2-methylpropyl)-10,13,16,19,22,25-hexaoxo-9-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-8,15-di(propan-2-yl)-2,11,14,17,20,23,26,30,32-nonazapentacyclo[16.14.2.13,7.129,32.04,33]hexatriaconta-1(33),3,5,7(36),29(35),30-hexaene-27-carboxylic acid](/img/structure/B1260423.png)
